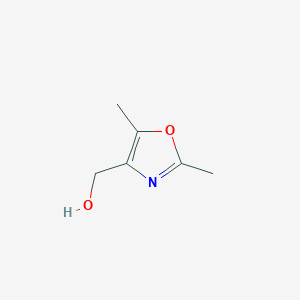

(2,5-Dimethyl-1,3-oxazol-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-6(3-8)7-5(2)9-4/h8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURZVIJMKNBRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428150 | |

| Record name | (2,5-Dimethyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92901-94-5 | |

| Record name | (2,5-Dimethyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethyl-1,3-oxazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for obtaining (2,5-Dimethyl-1,3-oxazol-4-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The presented methodology is dissected to provide researchers, scientists, and professionals in drug development with a comprehensive understanding of the synthesis, including detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of key reaction parameters. The synthesis is structured in a two-step sequence commencing with the formation of the core oxazole scaffold via a Hantzsch-type synthesis to yield ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, followed by the selective reduction of the ester functionality to the desired primary alcohol. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

This compound is a key intermediate characterized by a disubstituted oxazole ring, a heterocyclic motif prevalent in a wide array of biologically active compounds. The strategic placement of the hydroxymethyl group at the C4 position offers a versatile handle for further chemical modifications, making it a desirable synthon in the synthesis of complex molecular architectures.

Our retrosynthetic strategy for this compound identifies a logical disconnection at the C-O bond of the primary alcohol, leading back to the corresponding ethyl ester, ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate. This intermediate can be assembled through the well-established Hantzsch oxazole synthesis, a reliable method for the formation of thiazole and oxazole rings. This approach involves the condensation of an α-haloketone with an amide. Specifically, the reaction between ethyl 2-chloroacetoacetate and acetamide provides a direct and efficient route to the target oxazole ester.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway: A Two-Step Approach

The forward synthesis is a logical progression from readily available starting materials to the final product, encompassing two key transformations: oxazole ring formation and ester reduction.

Step 1: Synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

The initial step involves the construction of the 2,5-dimethyloxazole core through a Hantzsch-type synthesis. This reaction proceeds by the condensation of ethyl 2-chloroacetoacetate with acetamide.

Mechanism: The reaction is initiated by the nucleophilic attack of the nitrogen atom of acetamide on the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization, where the enol or enolate form of the intermediate attacks the amide carbonyl. Subsequent dehydration of the resulting hemiaminal-like intermediate leads to the formation of the aromatic oxazole ring. The use of a high-boiling solvent facilitates the dehydration step.

An In-depth Technical Guide to (2,5-Dimethyl-1,3-oxazol-4-yl)methanol: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

(2,5-Dimethyl-1,3-oxazol-4-yl)methanol, a key heterocyclic intermediate, holds significant potential in the landscape of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for its application in the development of novel therapeutics.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing an oxygen and a nitrogen atom. The oxazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[1]

The structure of this compound features methyl groups at positions 2 and 5, and a hydroxymethyl group at position 4. This substitution pattern provides a unique combination of lipophilic and hydrophilic characteristics, influencing its solubility and pharmacokinetic profile. The primary alcohol functionality serves as a key handle for further chemical modifications, enabling the synthesis of a diverse array of derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 92901-94-5 | [] |

| Molecular Formula | C₆H₉NO₂ | [] |

| Molecular Weight | 127.14 g/mol | [] |

| Density | 1.137 g/cm³ | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. | Inferred from structure |

Synthesis and Purification: A Practical Approach

The synthesis of substituted oxazoles can be achieved through several established methods, with the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis being two prominent examples.[4][5] For the specific synthesis of this compound, a modified Robinson-Gabriel approach starting from an appropriately substituted α-acylamino ketone is a logical and efficient strategy.

Proposed Synthetic Pathway: Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[6] For the target molecule, the key precursor would be N-(1-hydroxy-2-oxobutan-3-yl)acetamide. This precursor can be synthesized from readily available starting materials. The subsequent acid-catalyzed cyclodehydration would yield the desired this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(1-hydroxy-2-oxobutan-3-yl)acetamide

-

To a solution of 3-aminobutan-2-one hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the salt.

-

Cool the mixture to 0 °C and add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until the acylation is complete (monitored by TLC).

-

Protect the ketone functionality using a suitable protecting group (e.g., formation of a ketal).

-

Introduce the hydroxymethyl group at the C1 position via a suitable method, such as reaction with formaldehyde.

-

Deprotect the ketone to yield the desired precursor.

Step 2: Cyclodehydration to form this compound

-

Dissolve the crude N-(1-hydroxy-2-oxobutan-3-yl)acetamide in a strong dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Heat the mixture (e.g., to 100-120 °C) for a specified time until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the desired product are then combined and the solvent is evaporated to yield pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | δ ~2.3-2.5 ppm (s, 3H, oxazole-CH₃), δ ~2.2-2.4 ppm (s, 3H, oxazole-CH₃), δ ~4.5-4.7 ppm (s, 2H, -CH₂OH), δ ~3.5-4.5 ppm (br s, 1H, -OH) |

| ¹³C NMR | δ ~10-15 ppm (oxazole-CH₃), δ ~12-17 ppm (oxazole-CH₃), δ ~55-60 ppm (-CH₂OH), δ ~125-135 ppm (oxazole C4), δ ~150-160 ppm (oxazole C5), δ ~160-170 ppm (oxazole C2) |

| IR (KBr) | ~3400-3200 cm⁻¹ (O-H stretch, broad), ~2950-2850 cm⁻¹ (C-H stretch), ~1650-1550 cm⁻¹ (C=N and C=C stretch of oxazole ring), ~1100-1000 cm⁻¹ (C-O stretch) |

| Mass Spec (EI) | M⁺ at m/z 127. Key fragments at m/z 112 ([M-CH₃]⁺), 96 ([M-CH₂OH]⁺), and further fragmentation of the oxazole ring. |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the hydroxymethyl group and the oxazole ring itself.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for a variety of transformations:

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (2,5-dimethyl-1,3-oxazole-4-carbaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane. Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents.

-

Esterification and Etherification: The alcohol can be readily converted to esters and ethers under standard conditions, allowing for the introduction of diverse functional groups to modulate the compound's properties.

-

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), providing a precursor for nucleophilic substitution reactions.

Reactivity of the Oxazole Ring

The oxazole ring is generally stable but can undergo certain reactions:

-

Electrophilic Aromatic Substitution: The oxazole ring is electron-deficient and generally undergoes electrophilic substitution with difficulty. However, the electron-donating methyl groups may slightly activate the ring.

-

Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles, providing a route to substituted pyridines.[7]

-

Metalation: Deprotonation of the oxazole ring can be achieved with strong bases, allowing for the introduction of substituents at specific positions.

Applications in Drug Discovery and Development

The oxazole scaffold is a common feature in a wide range of biologically active molecules and approved drugs, exhibiting activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties.[8][9] this compound, as a functionalized building block, is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

The strategic placement of the methyl and hydroxymethyl groups allows for systematic modifications to explore structure-activity relationships (SAR). The hydroxymethyl group, in particular, can be elaborated to introduce various pharmacophoric features or to attach the oxazole core to larger molecular scaffolds.

While specific pharmacological studies on this compound itself are not widely reported, its structural motifs are present in various classes of bioactive compounds. Researchers can leverage this building block to synthesize libraries of novel oxazole derivatives for screening against a wide range of biological targets.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward, albeit not yet specifically documented, synthesis, coupled with the rich reactivity of its functional groups, provides a powerful platform for the generation of novel chemical entities. The inherent biological relevance of the oxazole core further underscores its potential in the quest for new and effective therapeutic agents. This guide provides a foundational understanding to stimulate further investigation and application of this promising heterocyclic intermediate.

References

- 1. Buy (2-Isopropyl-1,3-oxazol-4-yl)methanol (EVT-386793) | 162740-03-6 [evitachem.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

Spectroscopic Data for (2,5-Dimethyl-1,3-oxazol-4-yl)methanol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (2,5-Dimethyl-1,3-oxazol-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The information presented herein is a synthesis of predictive analysis based on structurally related compounds and established spectroscopic principles, intended to serve as a robust reference in the absence of readily available experimental spectra.

Introduction

This compound, with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol , is a substituted oxazole derivative. The oxazole ring is a key heterocyclic motif found in numerous biologically active compounds and natural products. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior, which are critical aspects of the drug discovery and development pipeline. This guide provides a detailed analysis of its predicted spectroscopic signature.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established chemical shift values for similar oxazole derivatives and computational prediction tools.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are presented in deuterated chloroform (CDCl₃) as the solvent.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~2.5 - 3.5 | Singlet (broad) | 1H |

| -CH₂- | ~4.5 | Singlet | 2H |

| 5-CH₃ | ~2.3 | Singlet | 3H |

| 2-CH₃ | ~2.4 | Singlet | 3H |

Justification of Predicted Shifts:

-

-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet.

-

-CH₂- Protons: The methylene protons of the hydroxymethyl group are adjacent to the oxazole ring and the hydroxyl group, leading to a downfield shift, predicted to be around 4.5 ppm.[3]

-

Methyl Protons (5-CH₃ and 2-CH₃): The two methyl groups are attached to the electron-rich oxazole ring. Their chemical shifts are predicted to be in the range of 2.3-2.4 ppm, consistent with methyl groups on heterocyclic aromatic rings.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six signals, corresponding to the six non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Oxazole C2) | ~158 |

| C=N (Oxazole C5) | ~148 |

| C-O (Oxazole C4) | ~135 |

| -CH₂- | ~55 |

| 5-CH₃ | ~12 |

| 2-CH₃ | ~14 |

Justification of Predicted Shifts:

-

Oxazole Ring Carbons (C2, C4, C5): These carbons are part of a heteroaromatic system and are expected to resonate in the downfield region (135-160 ppm). The carbon atom C2, situated between two heteroatoms (O and N), is predicted to have the most downfield shift.[5]

-

-CH₂- Carbon: The carbon of the methylene group is attached to the oxazole ring and a hydroxyl group, placing its chemical shift around 55 ppm.

-

Methyl Carbons (2-CH₃ and 5-CH₃): The carbons of the two methyl groups are expected to appear in the upfield region of the spectrum, typically between 10 and 15 ppm.[5]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound is as follows:

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

¹H NMR Acquisition Parameters: [6]

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

¹³C NMR Acquisition Parameters: [7][8]

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Program: Standard single-pulse with proton decoupling

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on sample concentration)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption frequencies for this compound are based on the characteristic vibrational modes of its functional groups.[9]

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C=N stretch (oxazole) | 1640 - 1690 | Medium |

| C=C stretch (oxazole) | 1500 - 1600 | Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

| C-O-C stretch (oxazole) | 1020 - 1275 | Strong |

Interpretation of the Predicted Spectrum:

-

A prominent broad band in the 3200-3600 cm⁻¹ region will be indicative of the O-H stretching vibration of the hydroxyl group.

-

The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

-

The characteristic absorptions of the oxazole ring, including C=N and C=C stretching, are expected in the 1500-1690 cm⁻¹ fingerprint region.

-

Strong bands corresponding to the C-O stretching of the alcohol and the C-O-C of the oxazole ring will be present in the 1000-1300 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the following neat liquid film method:[10][11]

Procedure:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of the liquid sample onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or methylene chloride) and return them to a desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.[12][13]

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 127. The fragmentation is likely to proceed through several key pathways, based on the known behavior of oxazole derivatives.[14]

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |

| 127 | [C₆H₉NO₂]⁺ | Molecular Ion |

| 112 | [C₅H₆NO₂]⁺ | Loss of a methyl radical (•CH₃) |

| 96 | [C₅H₆NO]⁺ | Loss of a hydroxymethyl radical (•CH₂OH) |

| 82 | [C₄H₄NO]⁺ | Ring cleavage, loss of acetonitrile (CH₃CN) from a rearranged molecular ion |

| 43 | [C₂H₃O]⁺ | Acylium ion, [CH₃CO]⁺ |

Fragmentation Pathway Diagram:

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an electron ionization mass spectrum is as follows:[12][15]

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the GC-MS system.

-

The sample is vaporized in the heated injection port and separated on the GC column.

-

The eluted compound enters the ion source of the mass spectrometer, which is under high vacuum.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally analogous compounds and established spectroscopic principles, offer a valuable resource for the identification and structural elucidation of this molecule. The included experimental protocols serve as a practical guide for researchers seeking to obtain empirical data. It is the author's hope that this guide will facilitate further research and development involving this and related oxazole derivatives.

References

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [ouci.dntb.gov.ua]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researching.cn [researching.cn]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

The Synthetic Journey of 2,5-Disubstituted Oxazoles: A Technical Guide to Their Discovery and Application

Abstract

The 2,5-disubstituted oxazole motif is a privileged scaffold in medicinal chemistry and materials science, integral to a multitude of biologically active natural products and synthetic compounds.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies targeting this important heterocyclic core. We will delve into the foundational classical reactions that first enabled access to these structures, followed by an examination of modern, more efficient synthetic strategies. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis of these valuable compounds.

Introduction: The Significance of the 2,5-Disubstituted Oxazole Core

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[4][5] The 2,5-disubstitution pattern, in particular, has garnered significant attention due to its prevalence in a wide array of natural products and pharmaceuticals. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][6][7] The unique electronic and structural features of the 2,5-disubstituted oxazole ring allow it to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.[8] Consequently, the development of efficient and robust synthetic methods for the construction of this key structural motif has been a long-standing goal in organic chemistry.

This guide will provide a detailed historical account of the key synthetic discoveries that have shaped the field of 2,5-disubstituted oxazole synthesis. We will explore the mechanisms and applications of classical name reactions and highlight the advancements brought about by modern synthetic methodologies.

Foundational Discoveries: The Dawn of Oxazole Synthesis

The late 19th and early 20th centuries witnessed the first successful forays into the synthesis of the oxazole ring system. These pioneering efforts laid the groundwork for all subsequent developments in the field.

The Fischer Oxazole Synthesis (1896)

One of the earliest methods for preparing 2,5-disubstituted oxazoles was reported by Emil Fischer in 1896.[9][10] The Fischer oxazole synthesis involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[9][11] This method is particularly useful for the synthesis of 2,5-diaryloxazoles.[9]

Mechanism of the Fischer Oxazole Synthesis:

The reaction proceeds through a dehydration mechanism under mild conditions.[9]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 10. Fischer Oxazole Synthesis [drugfuture.com]

- 11. Fischer oxazole synthesis - definition - Encyclo [encyclo.co.uk]

A Technical Guide to Investigating the Potential Biological Activity of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on a specific, yet underexplored derivative, (2,5-Dimethyl-1,3-oxazol-4-yl)methanol. While direct studies on this molecule are not extensively documented, its structural motifs suggest significant therapeutic potential. This document serves as a technical primer for researchers, outlining a strategic, multi-pronged approach to systematically investigate and validate the potential biological activities of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and propose a framework for structure-activity relationship (SAR) studies to optimize its potential as a therapeutic agent.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged structure in drug discovery.[1][2][3] Its unique electronic and structural properties allow it to interact with a variety of biological targets, including enzymes and receptors, through diverse non-covalent interactions.[1][4] This versatility has led to the development of numerous oxazole-containing drugs with applications as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[2][5] The substitution pattern on the oxazole ring plays a pivotal role in determining the specific pharmacological profile of the molecule.[2]

This compound (Figure 1) presents an interesting case. The dimethyl substitution at positions 2 and 5, combined with the hydroxymethyl group at position 4, offers multiple points for potential biological interactions and further chemical modifications. The presence of the hydroxymethyl group, in particular, provides a handle for forming hydrogen bonds and for potential metabolic activation or derivatization.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Postulated Biological Activities and Investigational Strategy

Based on the extensive literature on oxazole derivatives, we can hypothesize several potential biological activities for this compound. A logical and efficient workflow is essential to systematically evaluate these possibilities.

Potential Therapeutic Areas

-

Antimicrobial Activity: Oxazole derivatives have shown significant promise as antibacterial and antifungal agents.[2][3][6] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

-

Anticancer Activity: A large number of oxazole-containing compounds have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition and induction of apoptosis.[7][8]

-

Anti-inflammatory Activity: Some oxazole derivatives are known to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[2]

-

Antidiabetic Activity: Certain oxazole compounds have demonstrated potential in managing diabetes, though the mechanisms are diverse.[5]

A Phased Investigational Workflow

A tiered approach is recommended to efficiently screen for and characterize the biological activity of this compound.

Caption: Phased investigational workflow for this compound.

Detailed Experimental Protocols

The following protocols are foundational for the initial investigation of this compound.

Synthesis and Characterization

While the focus of this guide is on biological activity, a validated synthesis route is a prerequisite. A potential route could be a modified Robinson-Gabriel synthesis.[9]

Table 1: Comparison of Potential Synthesis Routes for Substituted Oxazoles

| Parameter | Modified Robinson-Gabriel | Van Leusen Oxazole Synthesis | Iodine-Catalyzed Oxidative Cyclization |

| Key Reaction | Cyclodehydration of a 2-acylamino-ketone | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) | Tandem oxidative cyclization of an aldehyde and an amino ketone |

| Starting Materials | 3-(Acetylamino)-2-butanone, Phosphorus Pentoxide | Acetaldehyde, Tosylmethyl isocyanide | Acetaldehyde, 1-amino-2-propanone |

| Reported Yields | Moderate to High | Good to Excellent | Moderate to Good |

| Reagents/Catalysts | Dehydrating agents | Strong base | Iodine |

Data for alternative routes are derived from analogous reactions for similarly substituted oxazoles.[9]

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution Method (CLSI Guidelines)

-

Preparation of Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth.

-

Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on human cell lines.

Protocol: MTT Assay

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

-

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation of IC50:

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Structure-Activity Relationship (SAR) Studies: A Forward Look

Should this compound exhibit promising activity in the initial screens, SAR studies will be crucial for lead optimization. The versatility of the oxazole scaffold allows for systematic modifications to enhance potency and selectivity.[1]

Caption: Proposed SAR strategy for this compound.

Conclusion

While this compound is not a well-characterized compound, its chemical structure, embedded within the highly versatile oxazole family, strongly suggests the potential for significant biological activity. The systematic, multi-phase approach outlined in this guide provides a robust framework for its investigation. Through rigorous in vitro screening, hit validation, mechanism of action studies, and eventual in vivo testing, the therapeutic potential of this and related oxazole derivatives can be thoroughly explored. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships that govern the pharmacological effects of the oxazole class of compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmpr.in [ijmpr.in]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Antimicrobial Promise of Dimethyl-Oxazole Scaffolds: A Technical Guide for Drug Discovery

Foreword: Charting a New Course in Antimicrobial Development

The relentless surge of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing novel therapeutic agents. The wellspring of conventional antibiotic scaffolds is showing signs of depletion, compelling researchers to explore uncharted chemical territories. Among the myriad of heterocyclic compounds, the oxazole nucleus has emerged as a privileged scaffold, consistently appearing in a diverse array of biologically active molecules.[1] This guide delves into a specific, yet profoundly promising, subclass: the dimethyl-oxazole compounds. Our focus is to provide a comprehensive technical narrative for researchers, scientists, and drug development professionals, elucidating the synthesis, antimicrobial evaluation, and mechanistic considerations of these compelling molecules. This document is not a rigid protocol but a strategic guide, grounded in scientific first principles and field-proven insights, to empower the rational design and investigation of the next generation of antimicrobial agents.

The Oxazole Core: A Foundation of Versatility

Oxazole, a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry.[2] Its derivatives are known to engage with a wide spectrum of biological targets, including enzymes and receptors, through various non-covalent interactions.[3] This inherent promiscuity has led to the development of oxazole-containing drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and, most pertinently, antimicrobial activities.[4][5] The chemical tractability of the oxazole ring allows for facile substitution at various positions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3]

Dimethyl-Oxazoles: Sharpening the Antimicrobial Spear

The introduction of methyl groups onto the oxazole scaffold, specifically creating dimethyl-oxazole derivatives, offers a nuanced yet powerful strategy to enhance antimicrobial efficacy. These methyl groups can influence the compound's lipophilicity, steric profile, and electronic distribution, thereby modulating its interaction with microbial targets and its pharmacokinetic properties. This guide will focus on two primary isomers: 2,5-dimethyl-oxazole and 2,4-dimethyl-oxazole, as representative examples of this promising class of compounds.

Synthesis of the Dimethyl-Oxazole Core: A Step-by-Step Protocol

The synthesis of substituted oxazoles can be achieved through several established methodologies, with the Robinson-Gabriel synthesis being a classic and reliable approach.[2][6] This method involves the cyclodehydration of a 2-acylamino-ketone. The following protocol provides a detailed workflow for the synthesis of a representative 4-methyl-5-phenyloxazole, which can be adapted for other dimethyl-oxazole derivatives.

Protocol 1: Robinson-Gabriel Synthesis of 4-Methyl-5-phenyloxazole [6]

Step 1: Acylation of 2-Amino-1-phenylethan-1-one

-

To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.

Step 2: Cyclodehydration to Form the Oxazole Ring

-

To the crude 2-acetamido-1-phenylethan-1-one, add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.

-

Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.

-

After cooling, carefully neutralize the reaction mixture with a sodium carbonate solution and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final 4-methyl-5-phenyloxazole.

dot graph "Robinson_Gabriel_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

start [label="2-Amino-1-phenylethan-1-one", shape=ellipse, fillcolor="#FBBC05"]; acylation [label="Acylation\n(Acetic Anhydride, Pyridine)"]; intermediate [label="2-Acetamido-1-phenylethan-1-one"]; cyclodehydration [label="Cyclodehydration\n(H2SO4 or P2O5, Heat)"]; product [label="4-Methyl-5-phenyloxazole", shape=ellipse, fillcolor="#34A853"];

start -> acylation; acylation -> intermediate; intermediate -> cyclodehydration; cyclodehydration -> product; } Caption: Robinson-Gabriel synthesis workflow.

In Vitro Antimicrobial Evaluation: A Rigorous Screening Cascade

A systematic and robust in vitro evaluation is paramount to accurately determine the antimicrobial potential of newly synthesized dimethyl-oxazole compounds. The following workflow outlines a standard screening cascade.

dot graph "Antimicrobial_Screening_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

synthesis [label="Synthesis of Dimethyl-Oxazole Library", shape=invhouse, fillcolor="#EA4335"]; primary_screening [label="Primary Screening\n(e.g., Agar Disc Diffusion)"]; mic_determination [label="MIC Determination\n(Broth Microdilution)"]; mbc_determination [label="MBC Determination"]; cytotoxicity_assay [label="Cytotoxicity Assay\n(e.g., MTT Assay on Mammalian Cells)"]; sar_analysis [label="Structure-Activity Relationship (SAR) Analysis", shape=parallelogram, fillcolor="#FBBC05"]; lead_identification [label="Lead Compound Identification", shape=ellipse, fillcolor="#34A853"];

synthesis -> primary_screening; primary_screening -> mic_determination; mic_determination -> mbc_determination; mic_determination -> sar_analysis; mbc_determination -> sar_analysis; mic_determination -> cytotoxicity_assay; cytotoxicity_assay -> sar_analysis; sar_analysis -> lead_identification; } Caption: Antimicrobial screening workflow.

Determination of Minimum Inhibitory Concentration (MIC): A Quantitative Approach

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. This quantitative assay provides the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol 2: Broth Microdilution Assay for MIC Determination

-

Prepare a stock solution of the dimethyl-oxazole compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Representative Antimicrobial Activity Data

While specific and extensive MIC data for a wide range of dimethyl-oxazole derivatives is still emerging in the public domain, the following table presents representative MIC values for a series of 1,3-oxazole-based compounds to illustrate the potential of this scaffold.[7]

| Compound ID | S. epidermidis (MIC in µg/mL) | E. coli (MIC in µg/mL) | C. albicans (MIC in µg/mL) |

| 1e | > 112.5 | 14 | 112.5 |

| 2d | 56.2 | > 112.5 | > 112.5 |

| 2f | > 112.5 | 28.1 | > 112.5 |

| 4a | 56.2 | > 112.5 | 14 |

Note: The compound identifiers are as reported in the cited literature.[7]

Structure-Activity Relationship (SAR): The Path to Potency

Systematic modification of the dimethyl-oxazole scaffold is crucial for elucidating the SAR and identifying key structural features that govern antimicrobial activity. Key areas for modification include:

-

Substitution at the remaining free position on the oxazole ring: Introducing different functional groups can modulate the electronic and steric properties of the molecule.

-

Variation of substituents on any appended phenyl rings: The nature and position of substituents on aromatic rings attached to the oxazole core can significantly impact activity.

-

Bioisosteric replacement of the oxazole ring: Replacing the oxazole with other five-membered heterocycles (e.g., thiazole, imidazole) can provide insights into the importance of the oxygen and nitrogen heteroatoms.

A comprehensive SAR study will guide the rational design of more potent and selective dimethyl-oxazole-based antimicrobial agents.[3]

Unraveling the Mechanism of Action: A Plausible Hypothesis

While the precise mechanism of action for many novel antimicrobial compounds is an active area of research, evidence from related heterocyclic scaffolds, such as the oxadiazoles, suggests a plausible target. The oxadiazole class of antibiotics has been shown to impair cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs).[8][9] PBPs are essential enzymes for the cross-linking of peptidoglycan, the major component of the bacterial cell wall.[10] Inhibition of these enzymes leads to a weakened cell wall and ultimately cell lysis. Given the structural similarities, it is hypothesized that dimethyl-oxazole compounds may also exert their antimicrobial effect through the inhibition of bacterial cell wall synthesis.

dot graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

compound [label="Dimethyl-Oxazole\nCompound", shape=ellipse, fillcolor="#FBBC05"]; pbp [label="Penicillin-Binding\nProtein (PBP)"]; inhibition [label="Inhibition", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peptidoglycan [label="Peptidoglycan\nCross-linking"]; cell_wall [label="Bacterial Cell Wall\nSynthesis"]; lysis [label="Cell Lysis", shape=ellipse, fillcolor="#34A853"];

compound -> inhibition; pbp -> inhibition; inhibition -> peptidoglycan [label="blocks"]; peptidoglycan -> cell_wall; cell_wall -> lysis [style=dotted, label="disruption leads to"]; } Caption: Plausible mechanism of action.

The Imperative of Cytotoxicity Evaluation

A critical aspect of drug development is to ensure that a compound is selectively toxic to the target pathogen with minimal effects on host cells.[11] Therefore, in vitro cytotoxicity assays using mammalian cell lines are an indispensable step in the evaluation of novel antimicrobial candidates.

Protocol 3: MTT Assay for Cytotoxicity Assessment

-

Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the dimethyl-oxazole compound for a specified duration (e.g., 24, 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

The therapeutic index (TI), calculated as the ratio of the IC50 for mammalian cells to the MIC for the target pathogen, is a crucial parameter for assessing the potential of a compound as a therapeutic agent. A high TI indicates greater selectivity and a more promising safety profile.

Future Perspectives and Conclusion

The dimethyl-oxazole scaffold represents a fertile ground for the discovery of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive platform for medicinal chemists. Future research should focus on:

-

Expansion of chemical libraries: Synthesizing a broader range of dimethyl-oxazole derivatives to conduct comprehensive SAR studies.

-

Mechanism of action studies: Employing techniques such as target-based screening, proteomics, and transcriptomics to definitively identify the molecular targets of these compounds.

-

In vivo efficacy studies: Evaluating the most promising lead compounds in animal models of infection to assess their therapeutic potential in a physiological context.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. iajps.com [iajps.com]

- 3. Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review | Semantic Scholar [semanticscholar.org]

- 4. ijmpr.in [ijmpr.in]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.cn]

- 11. mdpi.com [mdpi.com]

Solubility and stability of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol in different solvents

An In-Depth Technical Guide to the Solubility and Stability of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a key oxazole-containing intermediate relevant to pharmaceutical research and development. For professionals in drug discovery, understanding these fundamental physicochemical properties is a critical prerequisite for formulation development, bioavailability assessment, and establishing appropriate storage conditions.[1][2] This document moves beyond theoretical listings to provide detailed, field-proven experimental protocols, explains the causality behind methodological choices, and offers a self-validating system for generating reliable data. We will explore the principles of solubility in various solvent systems and delineate the protocols for rigorous stability testing under forced degradation conditions, as mandated by international regulatory standards.

Introduction to this compound

This compound is a heterocyclic compound featuring a substituted oxazole ring. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates.[3] Its unique electronic and structural properties, such as the ability to participate in hydrogen bonding and π-π stacking, make it a valuable pharmacophore.[3][4]

The subject molecule has the following structure:

-

Molecular Formula: C₆H₉NO₂[5]

-

Molecular Weight: 127.14 g/mol [5]

-

Key Features: A basic nitrogen atom at position 3, a furan-type oxygen at position 1, two methyl groups providing steric bulk and lipophilicity, and a primary alcohol (hydroxymethyl group) that significantly influences polarity and provides a site for further chemical modification.[6][7]

The hydroxymethyl group is expected to enhance solubility in polar solvents through hydrogen bonding.[7] However, a comprehensive experimental assessment across a polarity-diverse solvent panel is essential for downstream applications. Similarly, while oxazole rings are generally thermally stable, their susceptibility to cleavage under certain hydrolytic or oxidative conditions necessitates a thorough stability assessment.[3][4][6]

Solubility Profile: Theory and Experimental Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[8] For a drug candidate, aqueous solubility is a primary determinant of bioavailability, while solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for screening assays.[9]

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" is a foundational concept for predicting solubility.[10]

-

Polar Solvents (e.g., Water, Methanol, Ethanol, DMSO): These solvents are expected to be effective for this compound. The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, and the nitrogen and oxygen heteroatoms in the oxazole ring can act as hydrogen bond acceptors, facilitating strong interactions with polar solvents.

-

Aprotic Polar Solvents (e.g., Acetonitrile, Acetone, Ethyl Acetate): These solvents possess dipoles but lack acidic protons.[10] Solubility is anticipated to be moderate to high, driven by dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the hydroxymethyl group and the oxazole ring, solubility in nonpolar solvents is expected to be low.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It involves agitating an excess amount of the solid compound in a solvent for a prolonged period until equilibrium is achieved.[11]

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial for confirming that a saturated solution was achieved.[11]

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker or incubator (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance). Agitate the vials for 24 to 72 hours. A 48-hour period is typically sufficient for most small molecules.

-

Sample Separation: After equilibration, cease agitation and allow the vials to stand for at least 1 hour. This allows the excess solid to settle.[11]

-

Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial.[10] This step is critical to separate the saturated solution from any undissolved solid.[10]

-

Quantification: The concentration of the solute in the clear filtrate must be accurately determined. High-Performance Liquid Chromatography (HPLC) is the preferred method for its specificity and sensitivity.[10]

Analytical Quantification: HPLC-UV Method

A validated HPLC method is required to quantify the dissolved compound.

Detailed Protocol:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards through serial dilution.

-

Sample Preparation: Dilute the filtered, saturated solution (from step 5 above) with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

-

Chromatographic Conditions (Typical Starting Point):

-

Column: C18 reverse-phase column (e.g., Supelcosil LC-18-DB) is a common choice for small polar molecules.[12]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance (determined by scanning a standard solution).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Then, inject the diluted samples.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the original solubility in mg/mL or molarity (mol/L).[11]

Data Presentation

Summarize the quantitative solubility data in a structured table for clear comparison.

Table 1: Solubility of this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (M) |

|---|---|---|---|

| Water | 10.2 | [Data to be determined] | [Data to be determined] |

| Methanol | 5.1 | [Data to be determined] | [Data to be determined] |

| Ethanol | 4.3 | [Data to be determined] | [Data to be determined] |

| Acetonitrile | 5.8 | [Data to be determined] | [Data to be determined] |

| Acetone | 5.1 | [Data to be determined] | [Data to be determined] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Data to be determined] | [Data to be determined] |

| Ethyl Acetate | 4.4 | [Data to be determined] | [Data to be determined] |

| Dichloromethane (DCM) | 3.1 | [Data to be determined] | [Data to be determined] |

| Toluene | 2.4 | [Data to be determined] | [Data to be determined] |

| Hexane | 0.1 | [Data to be determined] | [Data to be determined] |

Visualization: Solubility Determination Workflow

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile: Forced Degradation and Intrinsic Stability

Stability testing is essential to ensure a drug substance maintains its identity, strength, and purity throughout its shelf life.[13] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[14][15] These studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[15][16]

Chemical Rationale for Oxazole Stability

The oxazole ring is an aromatic heterocycle and is generally considered thermally stable.[3][4] However, its stability can be influenced by several factors:

-

pH: The pyridine-type nitrogen at position 3 is weakly basic and can be protonated under acidic conditions.[6] Extreme pH conditions (strong acid or base) can promote hydrolytic cleavage of the ring, a known instability for some five-membered heterocycles.[4]

-

Oxidation: The electron-rich oxazole ring can be susceptible to oxidation, potentially leading to ring cleavage.[4]

-

Photolysis: Like many aromatic systems, the oxazole ring may undergo photochemical transformation upon exposure to UV or visible light.[4][14]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions more severe than those used for accelerated stability testing.[15] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent / Condition | Typical Duration | Rationale |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M to 1 M HCl | Heat at 60-80 °C for several hours to days | To assess susceptibility to degradation in acidic environments (e.g., stomach). |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Heat at 60-80 °C for several hours to days | To assess susceptibility to degradation in basic environments (e.g., intestine). |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | Room temperature for several hours to days | To evaluate sensitivity to oxidative stress, which can occur during manufacturing and storage. |

| Thermal Stress | Dry heat (e.g., 80-100 °C) or Melt Point | Up to several weeks (solid state) | To determine the intrinsic thermal stability of the solid drug substance.[15] |

| Photostability | ICH Q1B compliant light exposure (e.g., 1.2 million lux hours and 200 W h/m²) | As per ICH Q1B guidelines | To assess degradation upon exposure to light during manufacturing, packaging, and administration.[14] |

Detailed Protocol:

-

Solution Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media (HCl, NaOH, H₂O₂). For thermal and photostability, the compound can be tested as a solid and in a neutral solution (e.g., water or methanol/water).

-

Stress Application: Expose the samples to the conditions outlined in Table 2. Include control samples (unstressed compound in the same solvent) stored at refrigerated or room temperature conditions, protected from light.

-

Time Point Sampling: Periodically withdraw aliquots from each stress condition (e.g., at 0, 2, 6, 12, 24, 48 hours). Immediately neutralize the acid and base hydrolysis samples to halt the degradation reaction before analysis.

-

Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method, typically coupled with a Photodiode Array (PDA) detector and Mass Spectrometry (MS).

-

Peak Purity Analysis: Use the PDA detector to assess the spectral purity of the parent compound peak at each time point to ensure no degradation products are co-eluting.

-

Mass Balance: Account for the amount of parent compound degraded and the amount of degradation products formed. A good mass balance (95-105%) indicates that all major degradation products are being detected.

-

Degradant Identification: Use LC-MS/MS to obtain mass information on the degradation products to help elucidate their structures and the overall degradation pathway.[17]

-

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

This guide provides the essential theoretical background and actionable experimental protocols for the comprehensive characterization of this compound. By systematically applying the shake-flask method for solubility and conducting rigorous forced degradation studies, researchers can generate the critical data needed to advance a compound through the drug development pipeline. The methodologies described herein are designed to be robust and self-validating, ensuring the scientific integrity of the results. This foundational knowledge is paramount for making informed decisions in formulation, manufacturing, and regulatory submissions.[1][18]

References

- 1. japsonline.com [japsonline.com]

- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound [stenutz.eu]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. Buy (2-Isopropyl-1,3-oxazol-4-yl)methanol (EVT-386793) | 162740-03-6 [evitachem.com]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS. | Sigma-Aldrich [sigmaaldrich.com]

- 13. darwinchambers.com [darwinchambers.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 18. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols: (2,5-Dimethyl-1,3-oxazol-4-yl)methanol in Organic Synthesis

Introduction: The Versatility of a Substituted Oxazole Building Block

The oxazole motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its unique electronic properties and its ability to serve as a bioisosteric replacement for amide and ester functionalities.[1][2][3] Among the vast family of oxazole-containing building blocks, (2,5-Dimethyl-1,3-oxazol-4-yl)methanol stands out as a particularly versatile reagent. Its trifunctional nature—a stable, aromatic oxazole core, a reactive primary alcohol, and two methyl groups that influence its steric and electronic profile—renders it a valuable starting material for the synthesis of a diverse array of more complex molecules.[4]

This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound. We will delve into detailed protocols for its preparation and its subsequent transformation into key synthetic intermediates, including the corresponding aldehyde, ester, and halide. The causality behind experimental choices and the strategic importance of these transformations in the context of drug discovery and organic synthesis will be thoroughly discussed.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence, commencing with the formation of the oxazole core via a modified Robinson-Gabriel synthesis, followed by the reduction of a carboxylic acid intermediate.[1]

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

This protocol is adapted from established methods for the synthesis of substituted oxazoles.[1]

Materials:

-

Ethyl 3-aminobut-2-enoate

-

Acetyl chloride

-

Pyridine

-

Phosphorus pentoxide (P₂O₅)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Acylation: To a solution of ethyl 3-aminobut-2-enoate (1 equiv.) and pyridine (1.2 equiv.) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield ethyl 3-acetamidobut-2-enoate.

-

Cyclodehydration: To a solution of ethyl 3-acetamidobut-2-enoate (1 equiv.) in anhydrous DCM, add phosphorus pentoxide (2 equiv.) portion-wise at 0 °C. Stir the mixture at room temperature for 4 hours.

-

Work-up and Saponification: Carefully quench the reaction by pouring it onto ice. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, and concentrate. To the crude ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, add a solution of NaOH (2 equiv.) in a 1:1 mixture of water and ethanol. Heat the mixture to reflux for 2 hours.

-

Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Wash the aqueous solution with diethyl ether. Acidify the aqueous layer to pH 2-3 with concentrated HCl. The product, 2,5-dimethyl-1,3-oxazole-4-carboxylic acid, will precipitate and can be collected by filtration.

Protocol 2: Reduction to this compound

Materials:

-

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Sodium sulfate decahydrate

-

Celatom®

Procedure:

-

Reaction Setup: To a suspension of LiAlH₄ (2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid (1 equiv.) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Work-up: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Isolation: Stir the resulting mixture at room temperature for 1 hour. Add sodium sulfate decahydrate and Celatom®, and continue stirring for another 30 minutes. Filter the mixture through a pad of Celatom® and wash the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield this compound as a crude product, which can be purified by column chromatography.

Applications in Organic Synthesis

The primary alcohol functionality of this compound is a gateway to a variety of important synthetic transformations.

Oxidation to 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde

The corresponding aldehyde is a valuable intermediate for the introduction of the oxazole moiety into larger molecules through reactions such as Wittig olefination, aldol condensation, and reductive amination. The Swern oxidation is a reliable method for this transformation, avoiding over-oxidation to the carboxylic acid.[5][6]

Caption: Oxidation of the primary alcohol to an aldehyde.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (Et₃N)

Procedure:

-

Activation of DMSO: To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 equiv.) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir the mixture for 30 minutes.

-

Addition of Alcohol: Add a solution of this compound (1 equiv.) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 1 hour at -78 °C.

-

Elimination: Add anhydrous triethylamine (5 equiv.) dropwise. Allow the reaction mixture to warm to room temperature over 1 hour.

-

Work-up and Isolation: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.

Esterification to Form Oxazole-Containing Esters

Esterification of the primary alcohol allows for the coupling of the oxazole unit to carboxylic acid-containing fragments, a common strategy in the synthesis of complex molecules and prodrugs.[7]

Materials:

-

This compound

-

A carboxylic acid of interest (e.g., benzoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a solution of this compound (1 equiv.), the desired carboxylic acid (1.1 equiv.), and a catalytic amount of DMAP in anhydrous DCM at 0 °C, add a solution of DCC (1.2 equiv.) in anhydrous DCM.

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Work-up and Isolation: A white precipitate of dicyclohexylurea will form. Filter the reaction mixture and wash the solid with DCM. Concentrate the filtrate and purify the crude product by column chromatography to yield the desired ester.

Conversion to (4-chloromethyl)-2,5-dimethyl-1,3-oxazole

Conversion of the alcohol to a halide, such as a chloride, transforms the hydroxymethyl group into a good leaving group, enabling nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at this position.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Pyridine (catalytic)

Procedure:

-

Reaction Setup: To a solution of this compound (1 equiv.) and a catalytic amount of pyridine in anhydrous DCM at 0 °C, add thionyl chloride (1.2 equiv.) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture onto ice and add saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The resulting (4-chloromethyl)-2,5-dimethyl-1,3-oxazole is often used in the next step without further purification.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Transformations |

| This compound | C₆H₉NO₂ | 127.14 | Oxidation, Esterification, Halogenation |

| 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde | C₆H₇NO₂ | 125.12 | Wittig reaction, Aldol condensation, Reductive amination |

| (2,5-Dimethyl-1,3-oxazol-4-yl)methyl benzoate | C₁₃H₁₃NO₃ | 231.25 | Further functional group manipulation, Prodrug synthesis |

| 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole | C₆H₈ClNO | 145.59 | Nucleophilic substitution, Grignard reagent formation |

Conclusion